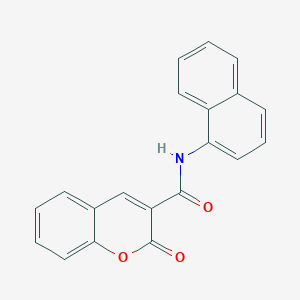

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Vue d'ensemble

Description

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives

Mécanisme D'action

Target of Action

It is known that the compound has a significant inhibitory effect on rhizoctonia solani .

Mode of Action

The exact mode of action of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. The compound has been observed to cause changes in the microscopic morphology of R. solani, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .

Biochemical Pathways

This compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Result of Action

The result of the action of this compound is the inhibition of R. solani. The compound causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . Furthermore, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .

Action Environment

solani .

solani, affecting several biochemical pathways and causing changes in the microscopic morphology of the organism .

Analyse Biochimique

Biochemical Properties

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as β-1,3-glucanase and ATPase, while increasing the activity of nitrate reductase . These interactions suggest that this compound can modulate enzymatic activities, thereby influencing metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound leads to changes in the expression of genes involved in cell wall synthesis, metabolism, and oxidoreductase activity . Additionally, it affects cellular processes such as cell membrane synthesis and composition, as well as the activity of organic hydroxyl compounds and transition metal ion binding.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to key targets, leading to the inhibition of certain enzymes and the activation of others . This results in alterations in metabolic pathways and cellular functions. For example, this compound inhibits the activity of β-1,3-glucanase, leading to decreased glucan decomposition and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound can cause progressive changes in cellular morphology and function over time . For instance, prolonged exposure to the compound leads to the disintegration of subcellular organelles and the disappearance of the septum in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzymatic activities and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as β-1,3-glucanase and nitrate reductase . These interactions influence the overall metabolic balance within cells and can lead to changes in cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This can affect its bioavailability and efficacy in different cellular compartments and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of naphthalene derivatives with chromene carboxylic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between naphthalene-1-amine and 2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may produce naphthalen-1-yl-2H-chromene-3-carboxamide .

Applications De Recherche Scientifique

Cytotoxicity and Anticancer Activity

One of the most significant applications of N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is its cytotoxic effect on cancer cells. Research indicates that this compound exhibits potent activity against multidrug-resistant cancer cell lines. A study highlighted that MCC1734 can bypass P-glycoprotein-mediated resistance, effectively inducing apoptosis in both sensitive and resistant cell lines. This characteristic is crucial in the context of cancer treatment, where multidrug resistance poses a significant challenge.

Potential for Drug Development

Given its ability to overcome drug resistance and induce apoptosis, this compound is being investigated as a lead compound for new anticancer drugs. The in vivo studies using human xenograft tumors transplanted into zebrafish models further support its potential as a promising candidate for drug development .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of various derivatives of chromene compounds has shown that modifications can enhance their biological activity. For instance, substituting different functional groups on the phenyl ring has been explored to improve inhibitory potency against specific targets like macrophage migration inhibitory factor (MIF) . Such studies are essential for optimizing the efficacy of this compound and similar compounds.

Antimicrobial Properties

Beyond its anticancer applications, there is emerging evidence that compounds related to this compound exhibit antimicrobial activity. Studies have reported on the synthesis and characterization of related chromone derivatives showing significant inhibition against various microbial strains, thereby expanding the potential therapeutic applications of these compounds .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(naphthalen-1-yl) phenazine-1-carboxamide

- N-(naphthalen-1-yl) ethylenediamine

Uniqueness

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .

Activité Biologique

N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits notable antimicrobial , antioxidant , and cytotoxic properties. It has been investigated for its potential therapeutic applications in treating various diseases, particularly cancer and fungal infections.

Antimicrobial Activity

The compound has demonstrated significant activity against various pathogens, including bacteria and fungi. For instance, it has been shown to inhibit the growth of Rhizoctonia solani, a plant pathogen, through morphological changes in hyphal structures, such as swelling and deformities.

Cytotoxicity Against Cancer Cells

This compound exhibits cytotoxic effects against multidrug-resistant cancer cells. Studies have shown that it activates the PERK/eIF2α/ATF4 pathway, which plays a crucial role in cellular stress responses and apoptosis induction. The compound's ability to bypass drug resistance mechanisms makes it a candidate for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are multifaceted:

Enzyme Interaction

The compound interacts with various enzymes, exhibiting both inhibitory and activating effects. It has been found to inhibit β-1,3-glucanase and ATPase while enhancing nitrate reductase activity. This interaction suggests its potential role in modulating metabolic pathways.

Gene Expression Modulation

Treatment with this compound leads to significant changes in gene expression related to cell wall synthesis and metabolism. Gene Ontology enrichment analysis indicates that differentially expressed genes (DEGs) are involved in glucan decomposition, membrane synthesis, and oxidoreductase activity.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals significant variations in biological activity based on substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Hydroxy group at position 4 | Increased cytotoxicity against multidrug-resistant cancer cells |

| 6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | Bromine substitutions at positions 6 and 8 | Potentially enhanced biological activity due to halogen effects |

| N-(phenyl)-2-oxo-2H-chromene-3-carboxamide | Phenyl instead of naphthalene | Different biological profile; less effective against multidrug resistance |

This table illustrates how variations in substituents can significantly impact the biological activity and chemical properties of similar compounds.

Case Studies

- Cytotoxicity Study : A study investigated the cytotoxic effects of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide on multidrug-resistant cell lines. The results indicated that this compound could effectively overcome P-glycoprotein-mediated resistance, showing similar sensitivity in both sensitive and resistant cell lines .

- Antimicrobial Evaluation : In vitro evaluations revealed that this compound exhibited antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens .

Propriétés

IUPAC Name |

N-naphthalen-1-yl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKGSKCTPVNCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.